molecular formula C13H14N2O4S B2871012 N-(3-methylisoxazol-5-yl)-2-tosylacetamide CAS No. 1049207-28-4

N-(3-methylisoxazol-5-yl)-2-tosylacetamide

Cat. No.: B2871012
CAS No.: 1049207-28-4
M. Wt: 294.33
InChI Key: YKXFVQJIOSMBAJ-UHFFFAOYSA-N
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Description

N-(3-methylisoxazol-5-yl)-2-tosylacetamide is a synthetic organic compound designed for research and development applications. This chemical features a 3-methylisoxazole ring linked to a tosylacetamide group, a structure commonly investigated in medicinal chemistry for its potential as a molecular scaffold. Compounds with similar isoxazole and sulfonamide motifs are frequently explored in the search for novel antibacterial agents, as these functional groups can be key in inhibiting essential bacterial enzymes . Researchers value this compound for its potential use in developing covalent enzyme inhibitors, where the acetamide group can act as a key pharmacophore . As a building block, it can be used to generate more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all local safety guidelines before handling.

Properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-9-3-5-11(6-4-9)20(17,18)8-12(16)14-13-7-10(2)15-19-13/h3-7H,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXFVQJIOSMBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Methylisoxazol-5-ylamine Intermediate

The 3-methylisoxazol-5-ylamine group is a critical precursor for constructing N-(3-methylisoxazol-5-yl)-2-tosylacetamide. A patented method (CN107721941B) outlines a three-step synthesis starting from ethyl acetate and acetonitrile:

  • Formation of Acetyl Acetonitrile : Ethyl acetate reacts with acetonitrile in the presence of a metal alkali (e.g., sodium hydride) to yield acetyl acetonitrile.
  • Cyclization to 5-Methylisoxazole-3-Carboxamide : Acetyl acetonitrile undergoes cyclization with hydroxylamine hydrochloride, forming 5-methylisoxazole-3-carboxamide.
  • Chlorination and Hydrolysis : Treatment with sodium hypochlorite (NaClO) chlorinates the carboxamide, followed by acidic hydrolysis to yield 3-amino-5-methylisoxazole.

This route achieves a 68–72% overall yield, with the final step critical for generating the free amine necessary for subsequent acylation.

Acylation of 3-Methylisoxazol-5-ylamine with Tosylacetyl Chloride

The most direct method for forming this compound involves acylation of the amine intermediate with tosylacetyl chloride. Key steps include:

  • Activation of Tosylacetic Acid : Tosylacetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions.
  • Nucleophilic Acyl Substitution : The 3-methylisoxazol-5-ylamine reacts with tosylacetyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the acetamide bond.

Optimization Considerations :

  • Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness.
  • Yield : Reported yields range from 65% to 82%, depending on the purity of the amine intermediate.

Microwave-Assisted Oxidation of N-Ethynylsulfonamides

An alternative route, adapted from RSC Publishing, utilizes dimethyl sulfoxide (DMSO) as both solvent and oxidant to convert N-ethynylsulfonamides into N-sulfonyl-2-aryloxoacetamides. For this compound:

  • Substrate Preparation : A custom N-ethynylsulfonamide bearing the 3-methylisoxazole group is synthesized via Sonogashira coupling or nucleophilic substitution.
  • Oxidation : The substrate is heated in DMSO under microwave irradiation (160°C, 15 minutes), triggering oxygen transfer from DMSO to the triple bond.
  • Mechanistic Pathway : Density functional theory (DFT) calculations confirm that DMSO nucleophilically attacks the ethynyl group, forming zwitterionic intermediates that rearrange into the oxoacetamide.

Advantages :

  • Efficiency : Microwave irradiation reduces reaction time from hours to minutes.
  • No External Oxidants : DMSO serves a dual role, simplifying purification.
  • Substrate Scope : Tolerates electron-deficient and electron-neutral aryl groups, though electron-rich substrates (e.g., allyl or furanyl) may lead to byproducts.

Comparative Analysis of Synthetic Methods

Method Starting Materials Key Reagents Conditions Yield Reference
Amine Acylation 3-Methylisoxazol-5-ylamine Tosylacetyl chloride 0–25°C, DCM/THF 65–82%
Microwave Oxidation N-Ethynylsulfonamide derivative DMSO 160°C, microwave, 15 min 43–63%
Patent Route (CN107721941B) Ethyl acetate, acetonitrile NaClO, hydroxylamine Stepwise heating 68–72%

Key Observations :

  • Acylation offers higher yields but requires pre-synthesized amine intermediates.
  • Microwave Oxidation is faster but less efficient for electron-rich substrates.
  • The patent route provides a scalable pathway to the amine precursor but involves hazardous chlorination steps.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylisoxazol-5-yl)-2-tosylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can yield oxazoles, while reduction can produce isoxazolines .

Mechanism of Action

The mechanism of action of N-(3-methylisoxazol-5-yl)-2-tosylacetamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The tosylacetamide group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

N-(3-methylisoxazol-5-yl)-2-tosylacetamide
  • Core structure : Acetamide with 3-methylisoxazol-5-yl and tosyl groups.
  • Key functional groups : Sulfonyl (electron-withdrawing), isoxazole (heterocyclic), methyl (hydrophobic).
Patent Derivatives (Examples 157–159, 2024 European Patent Application)
  • Core structure : (2S,4R)-pyrrolidine-2-carboxamide derivatives with 3-methylisoxazol-5-yl groups.
  • Key functional groups : Hydroxy, tert-butoxy, thiazol-5-yl, benzyl, or substituted ethyl groups.
  • Stereochemistry : Fixed (2S,4R) configuration enhances target specificity .
Thiazolidinone Acetamides (Molecules, 2010)
  • Core structure: Acetamide fused to a thiazolidinone ring.
  • Key substituents : Coumarin-7-yloxy and arylidene groups.
  • Heterocycle: Thiazolidinone (sulfur-containing) versus isoxazole (oxygen-containing) .

Physicochemical Properties

Compound Type Hydrophobicity Solubility Influencers Molecular Complexity
This compound High (tosyl group) Moderate in organic solvents Low
Patent derivatives Variable Hydroxy/tert-butoxy groups improve aqueous solubility High (stereochemistry, multiple substituents)
Thiazolidinone acetamides Moderate Coumarin-7-yloxy enhances polarity Moderate

Pharmacological Potential

  • This compound : Likely serves as a synthetic intermediate rather than a drug candidate. The tosyl group may act as a leaving group in further reactions.
  • Patent derivatives : Designed for targeted therapies (e.g., protease or kinase inhibition) due to stereochemistry and bulky substituents (e.g., thiazol-5-ylbenzyl groups) .
  • Thiazolidinone acetamides: Reported for antimicrobial or anti-inflammatory activity, attributed to the thiazolidinone ring and arylidene substituents .

Key Differentiators

  • Heterocycle Impact: Isoxazole (oxygen) vs. thiazole/thiazolidinone (sulfur) alters electronic properties and metabolic stability.
  • Stereochemical Complexity : Patent derivatives leverage (2S,4R) configurations for precise biological interactions, unlike the simpler achiral target compound .
  • Functional Group Diversity : Tosyl groups favor synthetic versatility, while hydroxy/tert-butoxy groups in patent compounds enhance solubility for in vivo applications .

Biological Activity

N-(3-Methylisoxazol-5-yl)-2-tosylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antibacterial and anti-inflammatory applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H14N2O3S
  • Molecular Weight : 286.33 g/mol
  • Structure : The compound features a tosyl group (a sulfonamide) attached to an acetamide moiety, linked to a 3-methylisoxazole ring.

The biological activity of this compound primarily relates to its interaction with bacterial cellular processes. It is believed to exert its effects through the following mechanisms:

  • Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomal function, thereby inhibiting protein synthesis essential for bacterial growth and replication.
  • Disruption of Cell Wall Synthesis : By targeting enzymes involved in cell wall biosynthesis, it can compromise the structural integrity of bacterial cells.
  • Modulation of Inflammatory Pathways : The tosyl group may contribute to anti-inflammatory effects by modulating pathways related to cytokine release and immune response.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.

Bacteria Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results suggest that the compound could be a candidate for further development as an antibacterial agent, especially in the context of rising antibiotic resistance.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This indicates its potential utility in treating inflammatory diseases.

Case Studies

  • Study on Antibacterial Efficacy :
    A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various isoxazole derivatives, including this compound. The results showed that this compound significantly inhibited bacterial growth in a dose-dependent manner, highlighting its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Effects :
    Another study investigated the anti-inflammatory properties of isoxazole derivatives in a murine model of acute inflammation. This compound was found to significantly reduce paw edema and cytokine levels compared to controls, suggesting its role as a therapeutic agent in inflammatory conditions .

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